molecular formula C28H33NO10 B15288903 Limonin 7-(O-Carboxymethyl)oxime

Limonin 7-(O-Carboxymethyl)oxime

Cat. No.: B15288903
M. Wt: 543.6 g/mol
InChI Key: MNBPWVNCSLBLOC-LJPAEKGISA-N
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Description

Limonin 7-(O-Carboxymethyl)oxime is a derivative of limonin, a natural tetracyclic triterpenoid compound predominantly found in citrus fruits. This compound is known for its diverse pharmacological properties, including anticancer, antimicrobial, antioxidant, antidiabetic, and insecticidal activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Limonin 7-(O-Carboxymethyl)oxime involves the oximation of the C-7 carbonyl group of limonin. This process typically uses hydroxylamine hydrochloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The final product is purified using chromatographic techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

Limonin 7-(O-Carboxymethyl)oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique pharmacological properties .

Scientific Research Applications

Limonin 7-(O-Carboxymethyl)oxime has a wide range of scientific research applications:

    Chemistry: Used as a precursor for synthesizing other bioactive compounds.

    Biology: Studied for its antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential anticancer and antidiabetic effects.

    Industry: Utilized in the development of natural insecticides

Mechanism of Action

The mechanism of action of Limonin 7-(O-Carboxymethyl)oxime involves its interaction with various molecular targets and pathways. It activates AMP-activated protein kinase (AMPK), leading to the inhibition of cellular energy metabolism and suppression of transcriptional activity of sterol regulatory element-binding proteins (SREBP1/2). This results in reduced lipid synthesis and increased fatty acid oxidation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Limonin 7-(O-Carboxymethyl)oxime stands out due to its enhanced water solubility and stronger anti-inflammatory and analgesic activities compared to its parent compound, limonin .

Properties

Molecular Formula

C28H33NO10

Molecular Weight

543.6 g/mol

IUPAC Name

2-[(Z)-[(1R,2R,7S,10R,13S,14S,16S,19S,20S)-19-(furan-3-yl)-9,9,13,20-tetramethyl-5,17-dioxo-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosan-12-ylidene]amino]oxyacetic acid

InChI

InChI=1S/C28H33NO10/c1-24(2)16-9-17(29-36-12-19(30)31)26(4)15(27(16)13-35-20(32)10-18(27)38-24)5-7-25(3)21(14-6-8-34-11-14)37-23(33)22-28(25,26)39-22/h6,8,11,15-16,18,21-22H,5,7,9-10,12-13H2,1-4H3,(H,30,31)/b29-17-/t15-,16-,18-,21-,22+,25-,26-,27+,28+/m0/s1

InChI Key

MNBPWVNCSLBLOC-LJPAEKGISA-N

Isomeric SMILES

C[C@@]12CC[C@H]3[C@]([C@@]14[C@H](O4)C(=O)O[C@H]2C5=COC=C5)(/C(=N\OCC(=O)O)/C[C@@H]6[C@@]37COC(=O)C[C@@H]7OC6(C)C)C

Canonical SMILES

CC1(C2CC(=NOCC(=O)O)C3(C(C24COC(=O)CC4O1)CCC5(C36C(O6)C(=O)OC5C7=COC=C7)C)C)C

Origin of Product

United States

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